12-Pahsa-13C16

Lipidomics Analytical Chemistry Metabolomics

12-Pahsa-13C16 is the recommended 13C16 internal standard for IDMS quantitation of 12-PAHSA in serum, plasma, adipose tissue, and liver. Unlike deuterated analogs (e.g., 12-PAHSA-d31) that cause forward retention time shifts on reversed-phase LC and compromise isomer identification, 12-Pahsa-13C16 co-elutes precisely with endogenous 12-PAHSA, ensuring accurate peak integration and absolute quantitation. Critical for studies correlating PAHSA levels with insulin sensitivity and inflammation. The 13C16-label also enables dynamic metabolic tracing. Insist on chromatographic fidelity—choose 13C-labeled standards for reliable LC-MS/MS data.

Molecular Formula C34H66O4
Molecular Weight 554.8 g/mol
Cat. No. B12412496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Pahsa-13C16
Molecular FormulaC34H66O4
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
InChIInChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1+1,3+1,5+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,20+1,23+1,27+1,31+1,34+1
InChIKeyXXHBLSWAKHZVLN-MSFQUOAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Pahsa-13C16 (CAS 2342575-05-5) Technical Overview for Stable Isotope-Labeled Lipid Internal Standard Procurement


12-Pahsa-13C16, chemically defined as 12-((palmitoyl-13C16)oxy)octadecanoic acid, is a uniformly 13C-labeled stable isotope analog of the endogenous fatty acid ester of hydroxy fatty acid (FAHFA) known as 12-PAHSA . As a member of the PAHSA (palmitic acid esters of hydroxy stearic acids) family, it is specifically designed as an internal standard for quantitative analytical workflows, with a molecular weight of 554.77 g/mol . Its primary utility lies in isotope dilution mass spectrometry (IDMS) for the accurate quantitation of endogenous 12-PAHSA in complex biological matrices, where it serves as a critical tracer to correct for matrix effects and instrument variability .

Why Generic Substitution with Deuterated 12-PAHSA-d31 Fails for Accurate Quantification of 12-Pahsa-13C16


In-class substitution of stable isotope-labeled internal standards is not analytically interchangeable due to significant physicochemical differences between 13C-labeled and heavily deuterated analogs. Procurement of a generic deuterated alternative, such as 12-PAHSA-d31, can introduce substantial quantitative inaccuracy. Specifically, heavily deuterated PAHSA standards exhibit a substantial forward retention time shift relative to endogenous FAHFAs during reversed-phase liquid chromatography (LC) [1]. This chromatographic offset prevents accurate retention time alignment, which is essential for confirming isomer identity and for the correct integration of co-eluting peaks, thereby compromising the reliability of absolute quantification and isomer-specific analysis [2]. This evidence underscores the critical need for a 13C-labeled standard like 12-Pahsa-13C16 to ensure analytical fidelity.

Quantitative Analytical Performance Evidence for 12-Pahsa-13C16 in LC-MS Workflows


13C-Labeled 12-Pahsa-13C16 vs. Heavily Deuterated 12-PAHSA-d31 in Chromatographic Retention Time Alignment

A direct comparison of stable isotope-labeled PAHSA standards has established that heavily deuterated analogs, exemplified by 12-PAHSA-d31, exhibit a substantial forward retention time shift relative to endogenous 12-PAHSA in reversed-phase LC [1]. In contrast, 13C-labeled standards like 12-Pahsa-13C16 co-elute with the endogenous analyte, which is a critical requirement for accurate peak alignment and isomer identification [2]. This difference stems from the stronger isotopic effect of deuterium on hydrophobic interactions compared to 13C, making 13C-labeled standards the analytically preferred choice for quantitative workflows where retention time alignment is essential [1].

Lipidomics Analytical Chemistry Metabolomics

12-Pahsa-13C16 vs. Unlabeled 12-PAHSA in LC-MS/MS Quantifier Transition Sensitivity

In targeted LC-MS/MS methods for FAHFAs, the quantifier transition for PAHSA species, including 12-PAHSA, is the m/z 537→255 transition, which yields the highest ion count among all tested transitions [1]. 12-Pahsa-13C16, with its 13C16-label, has a molecular weight of 554.77 g/mol , providing a distinct precursor ion m/z 553 for negative ion mode MS detection, which is 16 mass units higher than the unlabeled 12-PAHSA (m/z 537). This mass difference enables a clear and interference-free MS/MS channel for the internal standard, essential for accurate isotope dilution quantitation. The use of this specific 13C16-labeled standard ensures the MS response is directly comparable to the endogenous analyte without the confounding effects of a retention time shift.

Quantitative Proteomics Mass Spectrometry Biomarker Discovery

Suitability of 12-Pahsa-13C16 for Isotope Dilution Mass Spectrometry (IDMS) and Metabolic Tracing vs. Unlabeled Compound

12-Pahsa-13C16 is specifically designed for accurate isotope dilution quantification and mechanistic investigations into FAHFA biosynthesis and signaling . Unlike the unlabeled 12-PAHSA, the incorporation of 13C16 enables its use as a tracer in dynamic metabolomics and metabolic flux studies, allowing researchers to distinguish newly synthesized 12-PAHSA from pre-existing pools [1]. This capability is not possible with the unlabeled compound, which is chemically identical to the endogenous analyte and thus indistinguishable by MS. The uniform 13C-labeling across the 16-carbon palmitoyl chain provides a clear MS signature for tracking metabolic fate in lipid-regulated systems .

Metabolic Flux Analysis Stable Isotope Tracing Lipid Biochemistry

Primary Research and Industrial Application Scenarios for 12-Pahsa-13C16 Procurement


Accurate Absolute Quantification of Endogenous 12-PAHSA in Biological Matrices

12-Pahsa-13C16 is the optimal internal standard for the absolute quantitation of 12-PAHSA in complex biological samples such as serum, plasma, adipose tissue, and liver using LC-MS/MS. Its co-elution with the endogenous analyte, in contrast to deuterated analogs which exhibit a retention time shift, ensures reliable peak assignment and accurate integration [1]. This is critical for studies correlating PAHSA levels with metabolic health, insulin sensitivity, and inflammatory status, where precise and reproducible measurements are paramount [2].

Isomer-Specific Profiling of the PAHSA Family in Lipidomics

Due to the existence of multiple regioisomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) with identical masses, chromatographic separation and accurate retention time alignment are essential for correct isomer identification [1]. 12-Pahsa-13C16 co-elutes with its specific 12-PAHSA isomer target, providing an unambiguous reference point in the chromatogram. This specificity is lost when using deuterated internal standards that do not align with endogenous peaks, making 12-Pahsa-13C16 indispensable for targeted isomer-resolved lipidomics workflows [2].

Metabolic Flux Analysis and Biosynthesis Studies of FAHFAs

The 13C16-label of 12-Pahsa-13C16 enables its use as a tracer in dynamic metabolomics experiments to investigate the biosynthesis, turnover, and metabolic fate of 12-PAHSA [1]. By tracking the incorporation of the labeled palmitoyl chain into newly synthesized 12-PAHSA pools, researchers can elucidate the enzymatic pathways and regulatory mechanisms governing FAHFA metabolism in cells and tissues, a capability not afforded by unlabeled or deuterated standards that serve only as quantification surrogates [2].

Technical Documentation Hub

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